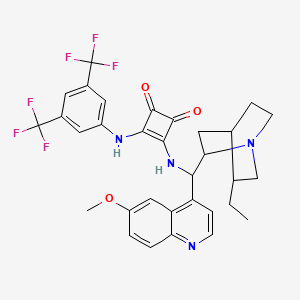

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione

Description

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a quinuclidine moiety, and a quinoline derivative

Properties

Molecular Formula |

C32H30F6N4O3 |

|---|---|

Molecular Weight |

632.6 g/mol |

IUPAC Name |

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3 |

InChI Key |

OFXKFCTYZMFMJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the following steps:

Formation of the trifluoromethylated phenylamine:

Synthesis of the quinuclidine derivative: The quinuclidine moiety is synthesized through a series of reactions, including alkylation and cyclization.

Coupling of intermediates: The trifluoromethylated phenylamine and the quinuclidine derivative are coupled under specific conditions to form the desired cyclobutene structure.

Final modifications: The compound undergoes further modifications, such as methoxylation and amination, to achieve the final structure.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione can be compared with other similar compounds, such as:

Trifluoromethylated phenylamines: These compounds share the trifluoromethylated phenylamine structure but differ in other functional groups.

Quinuclidine derivatives: Compounds with a quinuclidine moiety but different substituents.

Quinoline derivatives: Molecules containing the quinoline structure with various modifications.

The uniqueness of 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione lies in its combination of these structural elements, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R)-(5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione (CAS: 1256245-84-7) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 630.59 g/mol. The structure features a cyclobutene core, trifluoromethyl groups, and various nitrogen-containing substituents that may influence its biological properties.

Research indicates that this compound may interact with several biological pathways:

- Receptor Tyrosine Kinases (RTKs) : The compound has been shown to phosphorylate multiple RTKs, promoting endocytosis of the Epidermal Growth Factor Receptor (EGFR) and facilitating neuromuscular synapse formation through the Muscle-Specific Kinase (MUSK) pathway .

- Autophagy Regulation : It positively regulates late-stage autophagy by enhancing the trafficking and function of lysosomal components, which is crucial for cellular homeostasis .

- Oxidative Stress Response : The compound activates signaling pathways in response to oxidative stress, leading to mitochondrial dysfunction and apoptosis .

Antimicrobial Properties

In vitro studies have demonstrated significant antimicrobial activity against various pathogens:

- Minimum Inhibitory Concentrations (MICs) : The compound exhibits MIC values as low as 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli . This suggests strong antibacterial properties, particularly against resistant strains.

Cytotoxicity

Further investigations into the cytotoxic effects reveal that the compound may induce cell death in cancer cell lines through apoptosis and necrosis pathways. The IC50 values for various cancer cell lines need to be established through detailed dose-response studies.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of similar compounds in the same class. The results indicated that derivatives with trifluoromethyl groups showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant infections .

Study 2: Cancer Cell Line Testing

In another study focused on cancer therapy, compounds structurally related to this one were tested on multiple cancer cell lines. Results showed a significant reduction in cell viability at concentrations correlating with the structural modifications similar to those present in our compound .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C32H28F6N4O3 |

| Molecular Weight | 630.59 g/mol |

| CAS Number | 1256245-84-7 |

| Antimicrobial Activity | MIC: 0.5 µg/mL (S. aureus) |

| Cytotoxicity | IC50 values pending |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.